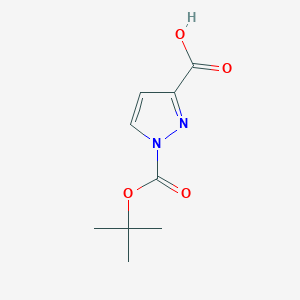
1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid: is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid can be synthesized through the reaction of 1H-pyrazole-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes using microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid is widely used in organic synthesis as a protecting group for amines. Its stability under various reaction conditions makes it a valuable intermediate in multistep synthesis .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize peptide-based drugs and other bioactive molecules. The Boc group protects amine functionalities during the synthesis of complex molecules .
Industry: Industrially, this compound is employed in the production of pharmaceuticals and agrochemicals. Its role as a protecting group ensures the selective modification of target molecules .
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs via acid-catalyzed cleavage, resulting in the formation of a tert-butyl carbocation and the release of the free amine .
Comparación Con Compuestos Similares
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-5-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-boronic acid
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and stability. The position of the carboxylic acid group at the 3-position, combined with the Boc group, provides distinct chemical properties compared to its isomers .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(10-11)7(12)13/h4-5H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMIKIVJHHDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252855-23-4 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
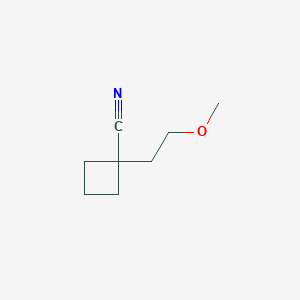

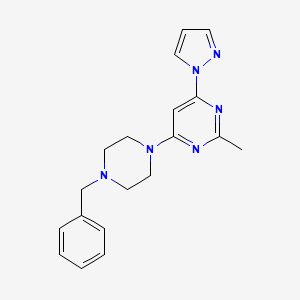

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/new.no-structure.jpg)
![2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2825437.png)

![N-(2,5-difluorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2825440.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2825441.png)
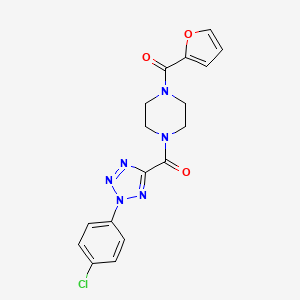

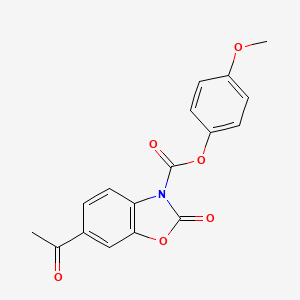
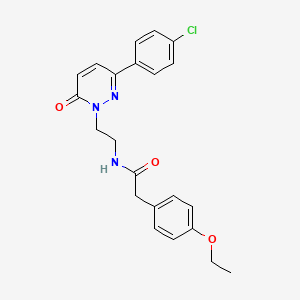
![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)
